REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].C(N(CC)CC)C.Cl[Si](C)(C)C.[CH:20]1([C:25](Cl)=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1>ClCCl.O>[CH:20]1([C:25]([NH:1][CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4])=[O:26])[CH2:24][CH2:23][CH2:22][CH2:21]1
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CC
|
Name
|
|
Quantity
|
75.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
81 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 1 hour at room temperature and 1 hour at 40° C
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down at −10° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 2 hours at −10° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid product washed with water/dichloromethane 9/1, toluene and diethylether
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCC1)C(=O)NC(C(=O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |